molecular formula C10H18O2 B1493955 Ethyl 2-propylpent-2-enoate

Ethyl 2-propylpent-2-enoate

Cat. No.: B1493955
M. Wt: 170.25 g/mol
InChI Key: VGICYSRIICMHCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-propylpent-2-enoate is an organic compound with the molecular formula C10H18O2. It is a derivative of pentenoic acid and is characterized by the presence of both E and Z isomers. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-propylpent-2-enoate typically involves the esterification of 2-propyl-2-pentenoic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial distillation columns to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-propylpent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: 2-Propyl-2-pentenoic acid.

    Reduction: 2-Propyl-2-pentenoic alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-propylpent-2-enoate is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Ethyl 2-propylpent-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then interact with enzymes or receptors in biological systems. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Propyl-2-pentenoic Acid: The parent acid of the ester.

    2-Propyl-2-pentenoic Alcohol: The reduced form of the ester.

    2-Propyl-2-pentenoic Amide: A derivative formed through substitution reactions.

Uniqueness

Ethyl 2-propylpent-2-enoate is unique due to the presence of both E and Z isomers, which can exhibit different chemical and biological properties

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

ethyl 2-propylpent-2-enoate

InChI

InChI=1S/C10H18O2/c1-4-7-9(8-5-2)10(11)12-6-3/h7H,4-6,8H2,1-3H3

InChI Key

VGICYSRIICMHCP-UHFFFAOYSA-N

Canonical SMILES

CCCC(=CCC)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 100 g of triethylene diamine (1,4-diazabicyclo[2,2,2]-octane) in 400 ml of acetonitrile are added to a solution of 100 g of 2-bromo-2-propyl pentanoic acid ethyl ester in 200 ml of acetonitrile. The colourless reaction mixture is refluxed for 8 hours and precipitation of a white salt starts after only 15 minutes. Subsequently approximately 450 ml of acetonitrile are distilled off and recovered on the rotary evaporator at 200 mbar and 40° C. The oily-crystalline residue is mixed with 1000 ml of water, accompanied by the dissolving of the separated salt. After acidifying with 1N hydrochloric acid to pH 1, the separated oil is taken up in 150 ml of n-hexane and the aqueous phase is extracted twice more with in each case 150 ml of n-hexane. After washing and drying the organic phase, distillation takes place. The yield is 54.3 g of a mixture of E and Z-2-propyl-2-pentenoic acid ethyl ester with a content of 42 g of the sought E-isomer, corresponding to 62% based on the starting product.
[Compound]
Name
triethylene diamine (1,4-diazabicyclo[2,2,2]-octane)
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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